4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloromethyl group and a fluoroethyl group, as well as a pyridine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-ketoester.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide.
Formation of the pyridine ring: The final step involves the coupling of the substituted pyrazole with a suitable pyridine precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used as a probe to study biological processes and interactions due to its unique functional groups.
Industry: It can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl and fluoroethyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine: Lacks the fluoroethyl group, which may affect its reactivity and applications.
4-(5-(fluoroethyl)-1H-pyrazol-3-yl)pyridine:
4-(5-(methyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine: Substitutes the chloromethyl group with a methyl group, potentially altering its reactivity and applications.
Uniqueness
The combination of the chloromethyl and fluoroethyl groups in 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine makes it unique compared to similar compounds
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-10-7-11(15-16(10)6-3-13)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXTWFBMFODDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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